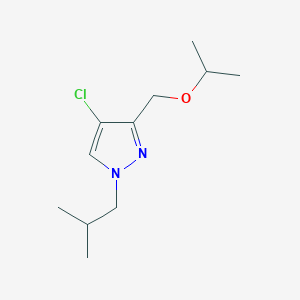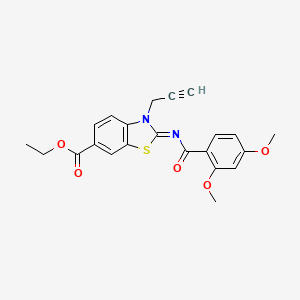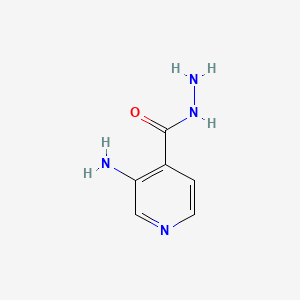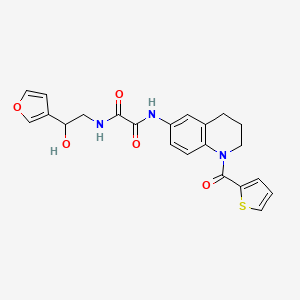
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole, also known as Cl-IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mechanism Of Action
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole exerts its effects by activating the adenosine A3 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical And Physiological Effects
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. In cancer research, 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In inflammation research, 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In cardiovascular research, 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to reduce infarct size, improve cardiac function, and reduce oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole is its high selectivity for the adenosine A3 receptor, which reduces the risk of off-target effects. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole is its poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has shown promising results in various preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Some of the future directions for 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole research include:
1. Evaluation of its efficacy in various animal models of cancer, inflammation, and cardiovascular disorders.
2. Investigation of its pharmacokinetics and pharmacodynamics in humans.
3. Development of more potent and selective adenosine A3 receptor agonists based on the structure of 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole.
4. Combination therapy with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and cardiovascular disorders. Its high selectivity for the adenosine A3 receptor and relatively low toxicity make it a suitable candidate for further research. However, its poor solubility in water is a limitation that needs to be addressed. Further research is needed to evaluate its potential therapeutic applications in humans and develop more potent and selective adenosine A3 receptor agonists.
Synthesis Methods
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized by reacting 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid with isopropyl chloroformate and then treating the resulting intermediate with methoxymethyl chloride. The final product is obtained by deprotecting the methoxymethyl group with hydrochloric acid.
Scientific Research Applications
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and cardioprotective effects. In cancer research, 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In inflammation research, 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular research, 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to protect the heart from ischemia-reperfusion injury.
properties
IUPAC Name |
4-chloro-1-(2-methylpropyl)-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-8(2)5-14-6-10(12)11(13-14)7-15-9(3)4/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHWCBWSPXBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2564560.png)
![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)


![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2564566.png)


![2-(4-Ethoxyphenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2564570.png)

![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)


![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)
